Bis(3-methoxyphenyl)methanamine Bis(3-methoxyphenyl)methanamine
Brand Name: Vulcanchem
CAS No.: 14692-29-6
VCID: VC0078781
InChI: InChI=1S/C15H17NO2/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10,15H,16H2,1-2H3
SMILES: COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)N
Molecular Formula: C4H8O5Sr
Molecular Weight: 223.72

Bis(3-methoxyphenyl)methanamine

CAS No.: 14692-29-6

Cat. No.: VC0078781

Molecular Formula: C4H8O5Sr

Molecular Weight: 223.72

* For research use only. Not for human or veterinary use.

Bis(3-methoxyphenyl)methanamine - 14692-29-6

Specification

CAS No. 14692-29-6
Molecular Formula C4H8O5Sr
Molecular Weight 223.72
IUPAC Name bis(3-methoxyphenyl)methanamine
Standard InChI InChI=1S/C15H17NO2/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10,15H,16H2,1-2H3
SMILES COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)N

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

Bis(3-methoxyphenyl)methanamine exhibits specific chemical and physical properties that define its behavior in various chemical reactions and applications. The key characteristics of this compound are summarized in the following table:

PropertyValue
CAS Number14692-29-6, 860598-16-9
Molecular FormulaC15H17NO2
Molecular Weight243.30 g/mol
IUPAC Namebis(3-methoxyphenyl)methanamine
InChIInChI=1S/C15H17NO2/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10,15H,16H2,1-2H3
SMILESCOC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)N

These properties are essential for understanding the compound's behavior in chemical reactions and its potential applications in various research fields .

Comparative Analysis with Related Compounds

Bis(3-methoxyphenyl)methanamine belongs to a family of compounds with similar structural features but different substitution patterns. Comparing this compound with its structural relatives provides insights into how subtle structural differences affect chemical and potentially biological properties.

CompoundCAS NumberMolecular WeightKey Structural Difference
Bis(3-methoxyphenyl)methanamine14692-29-6243.30 g/molMethoxy groups at meta positions
Bis(4-methoxybenzyl)amine17061-62-0257.33 g/molMethoxy groups at para positions

The positioning of the methoxy groups (meta vs. para) affects electronic distribution within the molecule, influencing properties such as basicity of the amine, reactivity patterns, and potential binding interactions with biological targets .

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